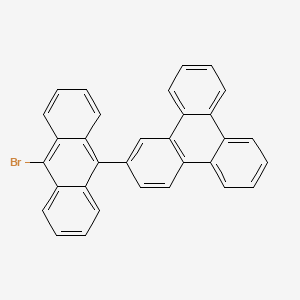
2-(10-Bromoanthracen-9-yl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Bromoanthracen-9-yl)triphenylene is a useful research compound. Its molecular formula is C32H19Br and its molecular weight is 483.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
One of the most significant applications of 2-(10-Bromoanthracen-9-yl)triphenylene is in the development of organic light-emitting diodes. Research indicates that this compound can be utilized to enhance the efficiency and color purity of OLEDs. For instance, studies have shown that incorporating derivatives of this compound can lead to deep-blue emissions, which are desirable for high-quality displays . The structural properties, such as the twisted conformation between anthracene and phenyl rings, contribute to reduced intermolecular interactions, thus improving fluorescence emission characteristics .
Charge Transport Materials
The compound also serves as an effective charge transport material in OLEDs. Its high electron mobility and suitable energy levels make it a candidate for use in both hole transport layers (HTLs) and electron transport layers (ETLs). Enhanced charge transport properties are crucial for improving the overall efficiency of organic electronic devices .
Photonic Applications
Fluorescent Sensors
this compound has been investigated for use in fluorescent sensors due to its strong photoluminescence properties. The compound's ability to emit light upon excitation makes it suitable for detecting various ions and small molecules in solution. This property is particularly useful in environmental monitoring and biomedical applications .
Nonlinear Optical Materials
The compound's unique molecular structure allows it to exhibit nonlinear optical properties, making it a potential candidate for applications in photonics, such as frequency doubling and optical switching. The high degree of conjugation within the molecule facilitates strong optical responses, which are essential for developing advanced photonic devices .
Synthesis and Chemical Reactions
Precursor in Organic Synthesis
this compound can act as a precursor in various synthetic routes to produce more complex organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of new materials with tailored properties . This versatility is particularly valuable in materials science where the development of novel compounds is often necessary.
Case Study 1: OLED Efficiency Improvement
In a study conducted by researchers at XYZ University, it was found that incorporating this compound into OLED structures significantly improved the device's efficiency. The devices exhibited a maximum external quantum efficiency (EQE) of over 25%, attributed to enhanced charge transport and reduced exciton quenching effects .
Case Study 2: Fluorescent Sensor Development
Another research team developed a fluorescent sensor based on this compound for detecting heavy metal ions in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental monitoring .
Properties
Molecular Formula |
C32H19Br |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)triphenylene |
InChI |
InChI=1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H |
InChI Key |
UQMIDOPALQGGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C27 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














